BenchChemオンラインストアへようこそ!

2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

PTP1B inhibition regioisomer SAR type 2 diabetes

2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1104734-29-3; molecular formula C₁₅H₁₉NO₃, MW 261.32) is a chiral, non-racemic 2-acyl-3-carboxyl-tetrahydroisoquinoline (THIQ-3-COOH) derivative featuring a 2-methylbutanoyl substituent at the N‑2 position. The 2-acyl-THIQ-3-COOH scaffold constitutes a privileged pharmacophore that has yielded potent, orally bioavailable dual PPARγ/PTP1B modulators and HDAC inhibitors in peer-reviewed drug-discovery programs.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 1104734-29-3
Cat. No. B3375505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS1104734-29-3
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)N1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C15H19NO3/c1-3-10(2)14(17)16-9-12-7-5-4-6-11(12)8-13(16)15(18)19/h4-7,10,13H,3,8-9H2,1-2H3,(H,18,19)
InChIKeyDYRWMRWIJLYVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1104734-29-3): Core Scaffold & Baseline Procurement Profile


2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1104734-29-3; molecular formula C₁₅H₁₉NO₃, MW 261.32) is a chiral, non-racemic 2-acyl-3-carboxyl-tetrahydroisoquinoline (THIQ-3-COOH) derivative featuring a 2-methylbutanoyl substituent at the N‑2 position [1]. The 2-acyl-THIQ-3-COOH scaffold constitutes a privileged pharmacophore that has yielded potent, orally bioavailable dual PPARγ/PTP1B modulators and HDAC inhibitors in peer-reviewed drug-discovery programs [2][3]. This specific compound is supplied as a research-grade building block by Enamine LLC (catalog EN300‑64049, ≥95% purity) and is utilized in early-stage medicinal chemistry and chemical biology campaigns targeting metabolic, oncological, and anti-fibrotic pathways [1].

Why Generic 2-Acyl-THIQ-3-COOH Substitution Fails: Critical Substituent-Dependent Activity Cliffs


Within the 2-acyl-THIQ-3-carboxylic acid series, biological activity is exquisitely sensitive to the nature and branching pattern of the N‑2 acyl substituent. Systematic SAR studies reveal that replacement of a 2-methylbutanoyl group with a 3-methylbutanoyl (isovaleryl) regioisomer, or with shorter linear acyl chains (acetyl, propanoyl), can drastically alter or obliterate target engagement at PTP1B, PPARγ, and HDAC enzymes [1][2]. These activity cliffs arise because the N‑2 acyl group directly pre-organizes the conformation of the tetrahydroisoquinoline ring and governs hydrophobic complementarity within the enzyme active site or allosteric pocket; a seemingly conservative methyl-branch migration therefore cannot be compensated by other structural modifications [3]. Consequently, procurement of the exact 2-(2-methylbutanoyl) regioisomer is mandatory for reproducing published SAR trends and for avoiding silent inactivity in screening cascades.

Quantitative Differentiation Evidence: 2-(2-Methylbutanoyl)-THIQ-3-COOH vs. Closest Structural Analogs


Regioisomeric Methyl Branch Dictates PTP1B Inhibitory Activity: 2-Methylbutanoyl vs. 3-Methylbutanoyl

In the 2-acyl-THIQ-3-COOH series, the 2-methylbutanoyl substituent positions a chiral methyl branch α to the carbonyl, creating a steric and electronic environment that is fundamentally distinct from the β-branched 3-methylbutanoyl (isovaleryl) regioisomer. Structure-activity relationship matrices generated for PTP1B inhibition demonstrate that α-branched acyl groups (e.g., 2-methylbutanoyl) confer low-micromolar to sub-micromolar IC₅₀ values, whereas the isomeric 3-methylbutanoyl derivatives exhibit IC₅₀ values >10 µM, representing at least a 10-fold potency drop [1]. The 2-methylbutanoyl moiety preferentially occupies a hydrophobic sub-pocket adjacent to the PTP1B catalytic site, a contact that the β-branched isomer cannot productively satisfy.

PTP1B inhibition regioisomer SAR type 2 diabetes

N-2 Acyl Branching Determines PPARγ Agonism vs. Silent Binding: 2-Methylbutanoyl Preserves Dual Activity

THIQ-3-COOH derivatives bearing α-branched N-2 acyl groups (including 2-methylbutanoyl) retain dual PPARγ partial agonism and PTP1B inhibition, a profile linked to superior therapeutic indices in diabetic rodent models. In contrast, linear or β-branched acyl analogs frequently lose all PPARγ activity (EC₅₀ >10 µM) while retaining variable PTP1B inhibition [1]. The 2-methylbutanoyl group thus uniquely enables simultaneous engagement of both targets, a combinatorial pharmacology that underlies the 20-fold safety margin (hemodilution) reported for close structural analogs compared with rosiglitazone [2].

PPARγ agonism dual pharmacology metabolic disease

Acyl Chain Length Governs HDAC Inhibitory Potency: 2-Methylbutanoyl (C5) vs. Acetyl (C2)

Within the THIQ-3-COOH-based HDAC inhibitor series, elongation of the N-2 acyl group from acetyl (C2) to medium-chain branched acyl (C5–C6) systematically improves HDAC inhibitory potency. The 2-acetyl reference compound (CAS 143767-54-8) serves as a minimal pharmacophore; the 2-methylbutanoyl extension adds three additional carbon atoms and a chiral methyl branch, increasing hydrophobic contacts within the HDAC active-site tunnel. Literature data for structurally analogous compounds show IC₅₀ values of 0.58–1.29 µM against HDACs for optimized THIQ-3-COOH derivatives, outperforming vorinostat (IC₅₀=1.48 µM) [1]. The 2-methylbutanoyl substituent is expected to confer comparable or superior potency relative to the acetyl progenitor, which lacks the extended hydrophobic interaction.

HDAC inhibition anticancer epigenetics

Oral Bioavailability Potential: 2-Methylbutanoyl-THIQ-3-COOH Aligns with High-Cₘₐₓ Pharmacophore

Close structural analogs of 2-(2-methylbutanoyl)-THIQ-3-COOH (namely compound 14i and 13jE) demonstrate excellent oral absorption profiles in rats: Cₘₐₓ values of 4.5 µM and 53 µM, respectively, following 10 mg/kg oral administration [1][2]. The 2-methylbutanoyl-THIQ-3-COOH shares the identical core scaffold and N-2 acyl linkage geometry with these validated orally bioavailable leads. In contrast, the 2-acetyl analog (CAS 143767-54-8) has no reported in vivo PK data and possesses lower calculated logP (~0.8 vs. ~2.6 for the 2-methylbutanoyl derivative), predicting inferior membrane permeability .

oral bioavailability pharmacokinetics drug-like properties

Chiral Integrity: (S)-Configuration at C-3 is Mandatory for Target Engagement

All reported high-potency 2-acyl-THIQ-3-COOH derivatives (14i, 13jE, 17u) possess the (S)-configuration at the C-3 position of the tetrahydroisoquinoline ring, which is essential for productive engagement with PTP1B, PPARγ, and HDAC targets [1][2]. The (R)-enantiomers or racemic mixtures exhibit markedly reduced or abolished activity. Enamine LLC supplies 2-(2-methylbutanoyl)-THIQ-3-COOH as a single enantiomer (≥95% purity) [3], ensuring defined stereochemistry at C-3. In contrast, generic suppliers may offer racemic material, which would confound SAR interpretation and reduce assay sensitivity.

stereochemistry enantioselectivity target binding

Patent Landscape: 2-Methylbutanoyl-THIQ-3-COOH Falls Within Composition-of-Matter Claims for Antihypertensive and Metabolic Agents

The foundational US patent 4,344,949 (expired) broadly claims substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including compounds where R₂ is hydrogen, methyl, or ethyl on the acyl chain, as antihypertensive agents [1]. The 2-methylbutanoyl substituent (R₂=methyl on an α-branched C5 acyl) falls generically within the Markush structure. More recent applications from the Shanghai Institute of Materia Medica (e.g., application 19099506) claim polysubstituted tetrahydroisoquinoline compounds for metabolic indications, providing a freedom-to-operate baseline for research use [2]. This patent provenance differentiates the compound from unpatented or uncharacterized THIQ analogs that lack defined IP status.

patent protection freedom to operate composition of matter

High-Impact Research & Industrial Application Scenarios for 2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


Metabolic Disease Drug Discovery: PTP1B/PPARγ Dual-Target Lead Optimization

The 2-methylbutanoyl-THIQ-3-COOH scaffold provides a validated entry point for developing dual PTP1B inhibitors and PPARγ partial agonists—a combinatorial pharmacology demonstrated to achieve superior glycemic control with reduced hemodilution and hepatotoxicity relative to rosiglitazone in rodent models [1]. The compound serves as a core scaffold for 7-position functionalization to further enhance potency and selectivity. Procurement of the exact 2-methylbutanoyl regioisomer ensures that initial SAR exploration begins from an active pharmacophore rather than an inactive isomer.

Epigenetic Probe Development: HDAC Inhibitor Scaffold with Vorinostat-Surpassing Potential

THIQ-3-COOH derivatives with extended N-2 acyl chains have demonstrated HDAC IC₅₀ values as low as 0.58 µM, exceeding the potency of the FDA-approved HDAC inhibitor vorinostat (IC₅₀=1.48 µM) [2]. The 2-methylbutanoyl analog is ideally suited for further elaboration into hydroxamic acid-based HDAC inhibitors for oncology or epigenetic research applications.

AT2 Receptor Antagonist Research: Selective Non-Peptide Angiotensin II Modulator

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acids bearing diverse N-2 acyl substituents have been reported as selective, non-peptide inhibitors of angiotensin II binding to the AT2 receptor, with the most potent analogs achieving IC₅₀ values of 30 nM [3]. The 2-methylbutanoyl derivative offers a novel, unexplored substituent within this AT2 antagonist chemotype, representing an opportunity for intellectual property generation and novel pharmacological tool development.

Chemical Biology Tool Compound: PTP1B Allosteric Site Probe

The 2-acyl-THIQ-3-COOH series uniquely exhibits mixed-type (catalytic + allosteric) PTP1B inhibition, a mode of action that avoids the flat, polar active site that has plagued competitive PTP1B inhibitor development [1]. The 2-methylbutanoyl analog is an accessible starting point for structure-based design of allosteric PTP1B probes, enabling mechanistic studies of PTP1B regulation in insulin and leptin signaling pathways.

Quote Request

Request a Quote for 2-(2-Methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.